REACTION_SMILES
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[CH3:12][C:13]([CH3:14])([O-:15])[CH3:16].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Cl:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[K+:17].[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]2>>[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH2:7][CH:8]([O:11][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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c1ccc(COC2CCC3(CC2)OCCO3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |